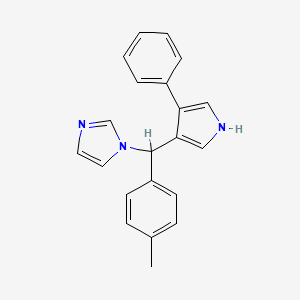
1H-Imidazole, 1-((4-methylphenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)-
Description
1H-Imidazole, 1-((4-methylphenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- is a complex organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a 4-methylphenyl group and a 4-phenyl-1H-pyrrol-3-yl group attached to the imidazole ring. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Properties
CAS No. |
170938-56-4 |
|---|---|
Molecular Formula |
C21H19N3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-[(4-methylphenyl)-(4-phenyl-1H-pyrrol-3-yl)methyl]imidazole |
InChI |
InChI=1S/C21H19N3/c1-16-7-9-18(10-8-16)21(24-12-11-22-15-24)20-14-23-13-19(20)17-5-3-2-4-6-17/h2-15,21,23H,1H3 |
InChI Key |
JEVPGEQVOZXWRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CNC=C2C3=CC=CC=C3)N4C=CN=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Imidazole, 1-((4-methylphenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- can be achieved through several synthetic routes. One common method involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by further reactions to introduce the 4-phenyl-1H-pyrrol-3-yl group . The reaction conditions typically involve the use of a base such as sodium hydroxide in a polar solvent like methanol . Industrial production methods may involve more efficient catalytic processes to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Imidazole, 1-((4-methylphenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include mild bases, polar solvents, and controlled temperatures to ensure selective and efficient transformations.
Scientific Research Applications
1H-Imidazole, 1-((4-methylphenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-((4-methylphenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The compound’s anti-inflammatory properties may be attributed to its ability to modulate inflammatory pathways and reduce the production of pro-inflammatory mediators .
Comparison with Similar Compounds
1H-Imidazole, 1-((4-methylphenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- can be compared with other similar compounds, such as:
4-Phenyl-1H-imidazole: This compound has a simpler structure with only a phenyl group attached to the imidazole ring.
1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one: This compound contains an ethanone group instead of the pyrrol-3-yl group.
4-((1H-Imidazol-1-yl)methyl)benzoic acid: This compound has a benzoic acid group attached to the imidazole ring. The uniqueness of 1H-Imidazole, 1-((4-methylphenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


